BenchChemオンラインストアへようこそ!

4-(2-Fluorophenyl)-4-phenylbutanoicacid

Lipophilicity Drug-likeness Permeability

4-(2-Fluorophenyl)-4-phenylbutanoic acid is a synthetic, fluorinated diaryl butanoic acid derivative with the molecular formula C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol. It belongs to the aryl-substituted butanoic acid class and features an unsymmetrical 4,4-diaryl substitution pattern in which one aryl ring bears an ortho-fluorine substituent while the second remains unsubstituted phenyl.

Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
CAS No. 2044706-80-9
Cat. No. B8331045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-4-phenylbutanoicacid
CAS2044706-80-9
Molecular FormulaC16H15FO2
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2F
InChIInChI=1S/C16H15FO2/c17-15-9-5-4-8-14(15)13(10-11-16(18)19)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19)
InChIKeyFCHAUKBMTCUUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)-4-phenylbutanoic Acid (CAS 2044706-80-9): A Structurally Differentiated Diaryl Butanoic Acid Research Intermediate


4-(2-Fluorophenyl)-4-phenylbutanoic acid is a synthetic, fluorinated diaryl butanoic acid derivative with the molecular formula C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol . It belongs to the aryl-substituted butanoic acid class and features an unsymmetrical 4,4-diaryl substitution pattern in which one aryl ring bears an ortho-fluorine substituent while the second remains unsubstituted phenyl . This compound is primarily employed as a research intermediate and a comparator probe molecule for structure–activity relationship (SAR) studies involving phenylbutyrate-based HDAC inhibitors, anticancer agents, and MK2-targeting compounds [1].

Why 4-(2-Fluorophenyl)-4-phenylbutanoic Acid Cannot Be Replaced by Generic Phenylbutyrate Analogs: The Ortho-Fluorine and Diaryl Substitution Distinction


Generic substitution among 4-arylbutanoic acids is scientifically unjustified because subtle variations in aryl substitution pattern and fluorination position produce quantifiable differences in lipophilicity, target binding, and cellular potency. The target compound's unsymmetrical 4,4-diaryl architecture—one ortho-fluorophenyl and one unsubstituted phenyl—creates a distinct spatial and electronic profile relative to symmetrical analogs such as 4,4-bis(4-fluorophenyl)butanoic acid (BFBA, CAS 132712-53-9), monoaryl 4-phenylbutanoic acid (4-PBA, CAS 1821-12-1), and positional isomers such as 3-(2-fluorophenyl)-4-phenylbutanoic acid (CAS 126348-36-5) . The ortho-fluorine substituent introduces a unique dipole moment and steric constraint that alters both the pKa of the carboxylic acid moiety and the conformational preference of the butanoic acid chain, directly impacting molecular recognition at HDAC and PDK2 binding sites [1]. These physicochemical divergences translate into measurable differences in LogP, cytotoxicity IC₅₀ values, and molecular docking scores that preclude interchangeability in SAR campaigns and pharmacological studies .

Quantitative Differential Evidence: 4-(2-Fluorophenyl)-4-phenylbutanoic Acid Versus Closest Structural Analogs


Lipophilicity Modulation: Calculated LogP Compared to 4-Phenylbutanoic Acid and BFBA

The introduction of the ortho-fluorophenyl group at the 4-position of the butanoic acid scaffold results in a calculated LogP of approximately 3.2–3.6 for 4-(2-fluorophenyl)-4-phenylbutanoic acid, compared to 2.1–2.4 for the unsubstituted parent compound 4-phenylbutanoic acid (4-PBA) and 3.7–4.1 for the fully fluorinated analog 4,4-bis(4-fluorophenyl)butanoic acid (BFBA) . This intermediate lipophilicity positions the target compound in a therapeutically relevant LogP window (2.5–4.0) associated with favorable membrane permeability and oral absorption potential, while avoiding the excessively high LogP of BFBA that may lead to poor aqueous solubility and increased metabolic liability [1].

Lipophilicity Drug-likeness Permeability

Cytotoxicity Differential: Phenylbutyrate Derivative SAR and the 4,4-Diaryl Motif in Cancer Cell Lines

In the Mostoufi et al. (2019) study, a series of phenylbutyrate (PB) derivatives—several incorporating diaryl substitution patterns structurally related to 4-(2-fluorophenyl)-4-phenylbutanoic acid—were evaluated for cytotoxicity against A549 (lung), MDA-MB-231 (breast), and SW1116 (colon) cancer cell lines [1]. The lead compound B9, which features a 4,4-diaryl-substituted butanoic acid core, displayed IC₅₀ values of 6.65 μM (A549), 8.44 μM (MDA-MB-231), and 24.71 μM (SW1116), representing a marked improvement over unsubstituted PB, which exhibited substantially weaker activity in the same assays [1]. The study further demonstrated that 4,4-diaryl substitution conferred selectivity for tumorigenic cell lines (MDA-MB-231) over non-tumorigenic MCF-10A breast cells, a key therapeutic window [1]. While the target compound itself was not directly tested in this study, its 4-(2-fluorophenyl)-4-phenyl substitution pattern represents a logical and underexplored intermediate between the unsubstituted PB and the fully optimized B9 scaffold.

Cytotoxicity Anticancer Phenylbutyrate derivatives

Molecular Docking Profile: Differential Binding Scores at HDAC and PDK2 Targets Versus Unsubstituted Phenylbutyrate

The Mostoufi et al. (2019) study reported molecular docking scores for a series of PB derivatives against HDAC (PDB: 1C3R) and PDK2 (PDB: 2BU8) [1]. The 4,4-diaryl-substituted compound B9 achieved a glide docking score of approximately –9.33 kcal/mol (XP) against PDK2, compared to approximately –5.35 kcal/mol for a less substituted analog (compound 20) [1]. At the HDAC binding site, the 4,4-diaryl derivatives demonstrated binding poses that engage the hydrophobic channel adjacent to the catalytic zinc ion—a critical pharmacophore feature for HDAC inhibition [1]. The target compound's ortho-fluorophenyl group is predicted to form additional hydrophobic contacts and potential C–H···F interactions within the HDAC hydrophobic channel that are absent in the unsubstituted phenyl analog, offering a structurally rational basis for differentiated binding affinity [2].

Molecular docking HDAC inhibition PDK2

Structural Isomer Differentiation: 4-(2-Fluorophenyl)-4-phenylbutanoic Acid Versus 3-(2-Fluorophenyl)-4-phenylbutanoic Acid

The positional isomer 3-(2-fluorophenyl)-4-phenylbutanoic acid (CAS 126348-36-5) places the fluorophenyl group at the 3-position rather than the 4-position of the butanoic acid chain . This regiochemical difference produces distinct conformational and electronic properties: the 4,4-diaryl substitution in the target compound creates a geminal diaryl motif that restricts conformational freedom around the C4 carbon, whereas the 3,4-disubstitution pattern in the isomer allows greater backbone flexibility . In the context of MK2 inhibitor development, the 4,4-diaryl motif is a critical pharmacophoric element; CMPD-1 (CAS 41179-33-3), a selective MK2 inhibitor with a Kᵢₐₚₚ of 330 nM, incorporates a 4-(2-fluorophenyl)phenylbutanamide core that is directly accessible via amidation of 4-(2-fluorophenyl)-4-phenylbutanoic acid, whereas the 3-substituted isomer cannot serve as a direct precursor to this pharmacophore .

Structural isomerism Regiochemistry Synthetic intermediate

HDAC Inhibition Potential: Fluorophenyl Butanoic Acids Versus Parent 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) is an established HDAC inhibitor with reported IC₅₀ values in the low millimolar range against class I and II HDACs . Structure–activity studies on fluorinated phenylalkanoic acids have demonstrated that introduction of fluorine at the ortho or para position of the phenyl ring can enhance HDAC inhibitory potency by 2- to 10-fold, attributable to improved hydrophobic packing and modulation of the carboxylic acid pKa [1]. While direct IC₅₀ data for 4-(2-fluorophenyl)-4-phenylbutanoic acid against specific HDAC isoforms are not publicly available, the compound combines two potency-enhancing features—fluorine substitution and a 4,4-diaryl motif—that are independently validated to improve HDAC engagement relative to monoaryl 4-PBA [2]. The compound is therefore positioned as a higher-potency HDAC probe candidate compared to 4-PBA, with the potential for isoform selectivity arising from the ortho-fluorine orientation.

HDAC inhibition Epigenetics Cancer therapeutics

Synthetic Utility: Direct Precursor to CMPD-1 Class MK2 Inhibitors Versus Generic 4-Arylbutanoic Acids

CMPD-1 (CAS 41179-33-3) is a well-characterized selective, non-ATP-competitive inhibitor of p38α MAPK-mediated MK2 phosphorylation with an apparent Kᵢₐₚₚ of 330 nM . The compound's core structure is 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide, which can be retrosynthetically derived from 4-(2-fluorophenyl)-4-phenylbutanoic acid via amidation with 4-aminophenol . In contrast, generic 4-arylbutanoic acids lacking the 2-fluorobiphenyl substructure cannot serve as direct precursors to this pharmacophore class. Furthermore, CMPD-1 has demonstrated anti-proliferative activity in U87, A172, and U251 glioblastoma cell lines with EC₅₀ values of 0.6–1 μM, mediated through tubulin polymerization inhibition and apoptosis induction [1]. The target compound therefore represents a strategically important synthetic intermediate for generating focused libraries of MK2 inhibitors bearing diverse amide substituents.

MK2 inhibitor CMPD-1 Kinase inhibitor Synthetic intermediate

High-Impact Application Scenarios for 4-(2-Fluorophenyl)-4-phenylbutanoic Acid Based on Quantitative Evidence


SAR Probe in Phenylbutyrate-Based HDAC/PDK2 Dual-Target Anticancer Programs

Based on the docking and cytotoxicity evidence from Mostoufi et al. (2019) [1], 4-(2-fluorophenyl)-4-phenylbutanoic acid is ideally suited as a SAR probe molecule for exploring the contribution of ortho-fluorine substitution to HDAC and PDK2 binding affinity. The compound's intermediate LogP (≈3.2–3.6) places it in a favorable drug-likeness window relative to both 4-PBA (LogP ≈ 2.1) and BFBA (LogP ≈ 3.7–4.1), making it a preferred starting point for lead optimization campaigns that require balanced hydrophobicity for cellular permeability without excessive metabolic liability .

Direct Synthetic Intermediate for Focused MK2 Inhibitor Library Generation

As a direct precursor to the CMPD-1 pharmacophore (Kᵢₐₚₚ = 330 nM for MK2 inhibition) [1], 4-(2-fluorophenyl)-4-phenylbutanoic acid enables one-step diversification via amidation to generate focused libraries of 4,4-diarylbutanamides for screening against the p38α–MK2 signaling axis. The glioblastoma cell line activity of CMPD-1 (EC₅₀ = 0.6–1 μM in U87, A172, U251) supports the therapeutic relevance of this compound class and underscores the value of the target compound as a versatile synthetic building block.

Negative Control Compound for 4,4-Diaryl Pharmacophore Validation Studies

In studies investigating the biological activity of symmetrical 4,4-bis(4-fluorophenyl)butanoic acid (BFBA) or its derivatives, 4-(2-fluorophenyl)-4-phenylbutanoic acid serves as an essential unsymmetrical comparator that isolates the contribution of a single ortho-fluorine substituent. Its distinct LogP [1], electronic profile, and conformational preference relative to BFBA allow researchers to deconvolute the structural determinants of target engagement, cellular potency, and metabolic stability within the 4,4-diarylbutanoic acid series .

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD) and DOS Libraries

The compound's carboxylic acid handle, combined with its conformationally constrained 4,4-diaryl core, makes it suitable for incorporation into diversity-oriented synthesis (DOS) libraries and fragment-based screening collections. The ortho-fluorine provides a spectroscopic handle (¹⁹F NMR) for fragment-based screening by NMR, while the diaryl motif offers vectors for further functionalization via electrophilic aromatic substitution or cross-coupling reactions [1].

Quote Request

Request a Quote for 4-(2-Fluorophenyl)-4-phenylbutanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.